molecular formula C11H11N3 B362730 N1-(pyridin-2-yl)benzene-1,2-diamine CAS No. 26148-38-9

N1-(pyridin-2-yl)benzene-1,2-diamine

Cat. No.: B362730
CAS No.: 26148-38-9
M. Wt: 185.22g/mol
InChI Key: SMNUYINHUNGHMQ-UHFFFAOYSA-N
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Description

N1-(pyridin-2-yl)benzene-1,2-diamine is an organic compound with the molecular formula C11H11N3. It consists of a benzene ring substituted with a pyridine ring and two amino groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(pyridin-2-yl)benzene-1,2-diamine typically involves the reaction of 2-aminopyridine with benzene-1,2-diamine under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) and a solvent like ethanol. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products.

Chemical Reactions Analysis

Types of Reactions

N1-(pyridin-2-yl)benzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N1-(pyridin-2-yl)benzene-1,2-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1-(pyridin-2-yl)benzene-1,2-diamine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites. The compound can also interact with cellular receptors, modulating signaling pathways and exerting biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(pyridin-2-yl)benzene-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual amino groups and pyridine ring make it a versatile compound for various applications .

Properties

IUPAC Name

2-N-pyridin-2-ylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c12-9-5-1-2-6-10(9)14-11-7-3-4-8-13-11/h1-8H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMNUYINHUNGHMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)NC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

(Z)-α-fluorocinnamoyl chloride (Amino, Y.; Kawada, K.; Toi, K.; Kumashiro, I.; Fukushima, K. Chem. Pharm. Bull., 1988, 36, 4426) according to the preparation of (E)-1-(2-pyridyl)-2-styryl-1H-benzimidazole (Example 1, method A). MW: 315.35; mp: 124.5-125.3° C.; 1H-NMR (CDCl3) δ: 8.72-8.66 (1H, m), 7.94 (1H, ddd, J=7.3, 7.3, 1.8 Hz), 7.88-7.83 (1H, m), 7.62-7.55 (2H, m), 7.52-7.25 (8H, m), 7.00 (1H, d, J=38.5 Hz).
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